molecular formula C16H18N2S B5842976 1-(2,3-Dimethylphenyl)-3-(3-methylphenyl)thiourea

1-(2,3-Dimethylphenyl)-3-(3-methylphenyl)thiourea

Cat. No.: B5842976
M. Wt: 270.4 g/mol
InChI Key: JABAUBXMFQSBMI-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-3-(3-methylphenyl)thiourea is an organic compound belonging to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, is characterized by its unique structure, which includes two methyl-substituted phenyl groups attached to a central thiourea moiety.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-(3-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2S/c1-11-6-4-8-14(10-11)17-16(19)18-15-9-5-7-12(2)13(15)3/h4-10H,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABAUBXMFQSBMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC2=CC=CC(=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,3-Dimethylphenyl)-3-(3-methylphenyl)thiourea typically involves the reaction of 2,3-dimethylaniline and 3-methylaniline with thiophosgene or a similar thiocarbonyl reagent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability .

Chemical Reactions Analysis

1-(2,3-Dimethylphenyl)-3-(3-methylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,3-Dimethylphenyl)-3-(3-methylphenyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)-3-(3-methylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound’s aromatic rings can interact with hydrophobic regions of proteins, influencing their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

1-(2,3-Dimethylphenyl)-3-(3-methylphenyl)thiourea can be compared with other thiourea derivatives, such as:

    1-Phenyl-3-(3-methylphenyl)thiourea: Lacks the additional methyl group on the phenyl ring, which may affect its reactivity and biological activity.

    1-(2,4-Dimethylphenyl)-3-(3-methylphenyl)thiourea: The position of the methyl groups on the phenyl ring can influence the compound’s properties and interactions.

    1-(2,3-Dimethylphenyl)-3-phenylthiourea: The absence of the methyl group on the second phenyl ring can alter the compound’s overall characteristics.

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